Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate is a chemical compound with the molecular formula . This compound is classified as a derivative of benzoic acid and pyrazole, characterized by the presence of a bromine atom and a methyl ester group. Its unique structure imparts distinct chemical and biological properties, making it valuable in various research applications. The compound has the CAS number 1005628-24-9 and is primarily used in organic synthesis and medicinal chemistry.
The synthesis of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate typically involves the reaction of 4-bromo-1H-pyrazole with 3-methoxycarbonylbenzyl bromide. This reaction is conducted under specific conditions to ensure optimal yield and purity.
The synthesis process generally follows these steps:
Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate features a benzoate group linked to a pyrazole moiety through a methylene bridge. The bromine atom is located on the pyrazole ring, influencing its reactivity and biological activity.
The molecular weight of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate is approximately 281.13 g/mol. Its structure can be represented as follows:
Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical transformations, including:
The choice of reagents and conditions significantly affects the outcome of these reactions. For example, palladium catalysts are commonly used in coupling reactions to facilitate the formation of complex organic molecules.
The mechanism of action for methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with biological targets, which may include enzymes or receptors. The bromine atom enhances its electrophilicity, allowing for specific binding interactions that can lead to biological effects such as enzyme inhibition or receptor modulation.
Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate is typically a solid at room temperature with a melting point that varies based on purity but generally falls within expected ranges for similar compounds.
The compound exhibits standard chemical properties associated with esters and halogenated compounds, such as susceptibility to hydrolysis under acidic or basic conditions. Its reactivity profile allows it to participate in various organic synthesis pathways .
Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate has several scientific applications:
Pyrazole-containing compounds represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. The pyrazole nucleus—a five-membered heterocycle featuring two adjacent nitrogen atoms—exhibits remarkable synthetic flexibility, enabling diverse substitutions that fine-tune biological activity. Clinically significant pyrazole-based drugs include:
Table 1: Marketed Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Celecoxib | Anti-inflammatory | COX-2 inhibitor |
Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor antagonist |
Difenamizole | Analgesic | Unknown mechanism |
Betazole | Diagnostic agent | Histamine H2 receptor agonist |
The broad therapeutic applicability of pyrazoles stems from their ability to engage diverse biological targets. Pyrazole derivatives exhibit documented activities as antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective agents [3] [6] [9]. Their π-excessive aromatic character facilitates electron donation, enhancing interactions with enzyme active sites, while nitrogen atoms provide hydrogen-bonding capabilities critical for target recognition [9]. The synthesis typically involves cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents (e.g., enones, ynones), though regioselectivity challenges persist with unsymmetrical precursors [6] [9]. Recent advances include transition metal-catalyzed methods (e.g., Ru-catalyzed oxidative C–N coupling) that enable efficient construction of tri- and tetra-substituted pyrazoles previously inaccessible via classical routes [9].
4-Bromopyrazole serves as a pivotal building block in medicinal chemistry due to its enhanced reactivity and strategic positioning for pharmacophore elaboration. This derivative (molecular formula: C₃H₃BrN₂, MW: 146.97 g/mol) features a bromine atom at the C4 position—a site amenable to regioselective functionalization via transition metal-catalyzed cross-coupling reactions [7] [8] [9]. Key physicochemical properties include:
Table 2: Properties and Applications of 4-Bromopyrazole
Property | Value | Medicinal Chemistry Utility |
---|---|---|
Molecular Weight | 146.97 g/mol | Optimal for fragment-based drug design |
Bromine position | C4 (electron-deficient ring) | Enables regioselective cross-coupling |
Synthetic versatility | High | Building block for 1,4′-bipyrazole scaffolds |
Biological activity | Mitochondrial inhibition | Tool compound for energy metabolism studies |
The C4-bromine enhances the electron-deficient character of the pyrazole ring, facilitating nucleophilic aromatic substitutions and metal-insertion chemistry. This enables the synthesis of complex architectures like 1,4′-bipyrazoles—structures challenging to access via direct cyclization methods [7] [9]. In bioactive molecules, the 4-bromopyrazole unit contributes to target binding through halogen bonding interactions with carbonyl groups or π-systems in proteins [8] [9]. Additionally, its compact size allows incorporation without significant molecular weight inflation, making it valuable for lead optimization campaigns where lipophilicity and steric factors require careful balancing.
Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (C₁₂H₁₁BrN₂O₂, MW: 295.13 g/mol) exemplifies a rationally designed hybrid scaffold merging three pharmacophoric elements:
The molecular architecture positions the bromopyrazole and benzoate moieties in a meta-relationship, creating distinct spatial orientations for target engagement. The methyl ester group serves dual purposes: as a synthetic handle for hydrolysis to carboxylic acids or amide formation, and as a polarity modulator influencing cell permeability. Computational analyses (predicted boiling point: 423.6±35.0°C; density: 1.47±0.1 g/cm³) suggest substantial molecular rigidity despite the flexible linker [1].
Table 3: Commercial Sources and Specifications of Methyl 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoate
Supplier | Purity | Catalog Number | Pack Size | Price (USD) |
---|---|---|---|---|
American Custom Chemicals | 95% | HCH0257123 | 5 mg | $501.09 |
Crysdot | 97% | CD11369242 | 5 g | $569.00 |
Crysdot | 97% | CD11369242 | 10 g | $947.00 |
Fluorochem | Not specified | F425161 | Various | Pricing unavailable |
Synthetically, this hybrid scaffold is accessible through N-alkylation of 4-bromopyrazole with methyl 3-(bromomethyl)benzoate under basic conditions [1] [10]. The ester functionality permits downstream derivatization, enabling conversion to:
In drug discovery contexts, such hybrid molecules exploit bioisosteric principles—the benzoate ester can mimic phenyl phosphates or carboxylate groups in metabolites, while the bromopyrazole serves as a purine bioisostere. This dual functionality positions methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate as a versatile intermediate for generating focused libraries targeting kinase, protease, and GPCR targets where heteroaryl-capped linkers demonstrate enhanced binding.
Table 4: Compound Nomenclature and Identifiers
Nomenclature Type | Name |
---|---|
Systematic IUPAC Name | Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate |
Synonyms | ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate; Benzoic acid, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-, methyl ester |
CAS Registry Number | 1005628-24-9 |
MDL Number | MFCD02253852 |
Canonical SMILES | COC(=O)c1cccc(Cn2cc(Br)cn2)c1 |
InChIKey | COBIBXKTJLOQCE-UHFFFAOYSA-N |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8